methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
Overview
Description
Methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazine ring, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a benzoxazine derivative with a suitable acyl chloride, followed by chlorination and esterification reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoxazine compounds .
Scientific Research Applications
Methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate exerts its effects involves interactions with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl chlorooxoacetate: Shares structural similarities and is used in similar synthetic applications.
Chloroglyoxylic acid methyl ester: Another related compound with similar reactivity.
Uniqueness
Methyl 2-chloro-5-[2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring and acetamido group make it particularly versatile for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-chloro-5-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c1-25-18(24)12-8-11(6-7-13(12)19)20-16(22)9-21-14-4-2-3-5-15(14)26-10-17(21)23/h2-8H,9-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXPLQGNSVTMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C(=O)COC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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